molecular formula C9H5BrFNO2 B1414090 Methyl 4-bromo-2-cyano-3-fluorobenzoate CAS No. 1806848-65-6

Methyl 4-bromo-2-cyano-3-fluorobenzoate

Cat. No.: B1414090
CAS No.: 1806848-65-6
M. Wt: 258.04 g/mol
InChI Key: KZXPLPVSRVOESE-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-3-fluorobenzoate: is an organic compound with the molecular formula C9H5BrFNO2 and a molecular weight of 258.04 g/mol . This compound is characterized by the presence of bromine, cyano, and fluorine substituents on a benzoate ester framework. It is commonly used in organic synthesis and various chemical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-cyano-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2-cyano-3-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-cyano-3-fluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-bromo-2-cyano-3-fluorobenzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 4-bromo-2-cyano-3-fluorobenzoate involves its interaction with various molecular targets and pathways. The presence of the cyano group allows it to act as an electrophile, facilitating nucleophilic attack by biological molecules. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2-cyano-3-fluorobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both cyano and fluorine groups enhances its utility in various synthetic and research applications .

Properties

IUPAC Name

methyl 4-bromo-2-cyano-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-3-7(10)8(11)6(5)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXPLPVSRVOESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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